

An In-Depth Technical Guide to ZK164015: An Estrogen Receptor Modulator

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Compound of Interest		
Compound Name:	ZK164015	
Cat. No.:	B061454	Get Quote

Disclaimer: Initial inquiries into **ZK164015** as a Selective Progesterone Receptor Modulator (SPRM) have been found to be inconsistent with the available scientific literature. This document clarifies that **ZK164015** is characterized as an Estrogen Receptor (ER) modulator. All subsequent information pertains to its activity at the Estrogen Receptor. There is currently no scientific evidence to support the classification of **ZK164015** as an SPRM.

Executive Summary

ZK164015 is a research compound identified as a modulator of the Estrogen Receptor (ER). It has been utilized as a tool in studies involving ER function, particularly in the context of tissue-selective estrogenic activity. Research indicates that **ZK164015** is an estrogen-glucocorticoid receptor chimera and has been employed to investigate ER-mediated signaling in various cell types, including osteoblast-like and breast cancer cells. Its effects have been observed through the modulation of Estrogen Response Element (ERE)-driven luciferase activity and alterations in nuclear mobility, suggesting an influence on ER-dependent gene transcription and protein dynamics.

Core Biological Activity: Estrogen Receptor Modulation

The primary molecular target of **ZK164015** is the Estrogen Receptor, a key regulator of development, physiology, and disease. As a modulator, **ZK164015** can influence the



transcriptional activity of ER, leading to tissue-specific agonist or antagonist effects. The following sections detail the experimental evidence for this activity.

Quantitative Data

Currently, specific quantitative data such as binding affinity (Ki), IC50, or EC50 values for **ZK164015** at the Estrogen Receptor are not readily available in the public domain. The compound has been primarily used as a qualitative tool to probe ER function.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Estrogen Receptor modulators like **ZK164015**.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to activate or inhibit ER-mediated gene transcription.

Objective: To determine if **ZK164015** can modulate the transcriptional activity of the Estrogen Receptor.

Methodology:

- Cell Culture: Human breast cancer cells (e.g., MCF-7) or other ER-positive cell lines are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to eliminate exogenous estrogens.
- Transfection: Cells are transiently co-transfected with two plasmids:
 - An ERE-luciferase reporter plasmid containing multiple copies of the Estrogen Response Element upstream of a luciferase gene.
 - A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.



- Compound Treatment: Following transfection, cells are treated with a range of concentrations of **ZK164015**. Controls include a vehicle (e.g., DMSO), a known ER agonist (e.g., 17β-estradiol), and a known ER antagonist (e.g., fulvestrant).
- Cell Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), cells are lysed, and the activity of both luciferases is measured using a luminometer.
- Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The
 results are then expressed as a fold change relative to the vehicle control.

Nuclear Mobility Assay (e.g., Fluorescence Recovery After Photobleaching - FRAP)

This technique is used to assess the mobility of ER within the nucleus, which can be altered by ligand binding.

Objective: To determine if **ZK164015** affects the intranuclear dynamics of the Estrogen Receptor.

Methodology:

- Cell Line: A cell line stably expressing a fluorescently tagged Estrogen Receptor (e.g., GFP-ERα) is used.
- Cell Culture and Treatment: Cells are cultured on glass-bottom dishes and treated with **ZK164015**, an agonist, an antagonist, or a vehicle control.
- Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a small, defined region of the nucleus.
- Fluorescence Recovery Imaging: The recovery of fluorescence in the bleached region is monitored over time using time-lapse confocal microscopy.
- Data Analysis: The rate and extent of fluorescence recovery are quantified to determine the mobile fraction and the diffusion coefficient of the GFP-ERα. Changes in these parameters upon treatment with **ZK164015** indicate an alteration in receptor mobility.



Visualizations Signaling Pathway

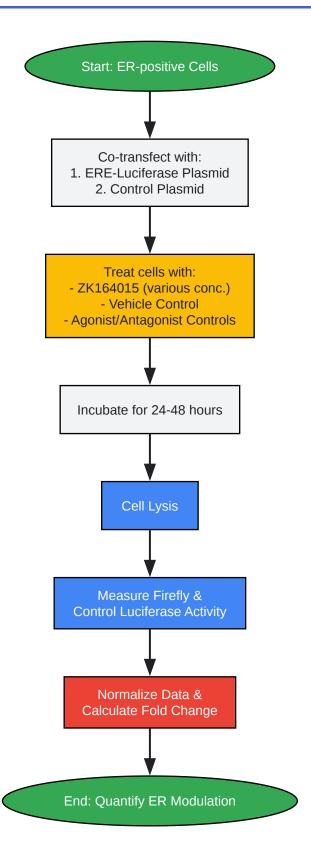


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Caption: **ZK164015** interaction with the classical Estrogen Receptor signaling pathway.

Experimental Workflow



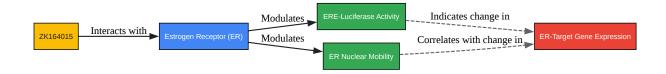


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Caption: Workflow for an Estrogen Response Element (ERE) Luciferase Reporter Gene Assay.



Logical Relationship



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Caption: Logical relationship of **ZK164015**'s action on the Estrogen Receptor and its downstream effects.

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